molecular formula C15H19NOS B5223726 N-(adamantan-1-yl)thiophene-2-carboxamide

N-(adamantan-1-yl)thiophene-2-carboxamide

Cat. No.: B5223726
M. Wt: 261.4 g/mol
InChI Key: PTQHCZWMEPENLU-UHFFFAOYSA-N
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Description

N-(adamantan-1-yl)thiophene-2-carboxamide is a compound that combines the unique structural features of adamantane and thiophene. Adamantane is a highly symmetrical polycyclic cage molecule known for its rigidity and stability, while thiophene is a sulfur-containing heterocycle with aromatic properties. The combination of these two moieties results in a compound with interesting chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-1-yl)thiophene-2-carboxamide typically involves the reaction of adamantanecarboxylic acid with thiophene-2-carboxamide. One common method is to first convert adamantanecarboxylic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with thiophene-2-carboxamide in the presence of a base such as triethylamine to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(adamantan-1-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(adamantan-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety provides rigidity and stability, allowing the compound to effectively bind to its targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, enhancing its binding affinity. These interactions can disrupt the function of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(adamantan-1-yl)thiophene-2-carboxamide is unique due to the combination of the adamantane and thiophene moieties This combination imparts both rigidity and aromaticity, making it distinct from other compounds that contain only one of these features

Properties

IUPAC Name

N-(1-adamantyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NOS/c17-14(13-2-1-3-18-13)16-15-7-10-4-11(8-15)6-12(5-10)9-15/h1-3,10-12H,4-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQHCZWMEPENLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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